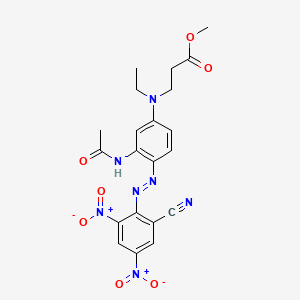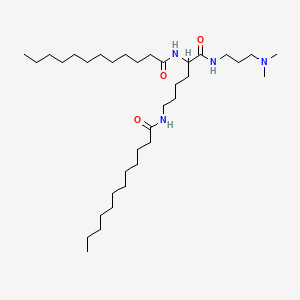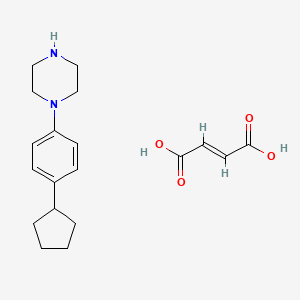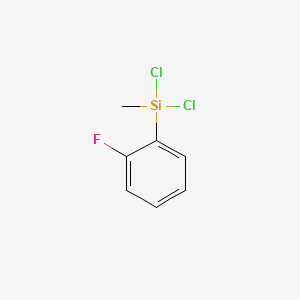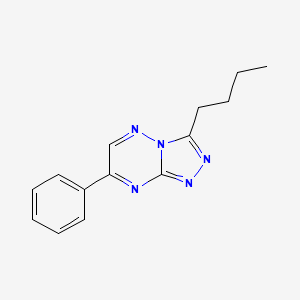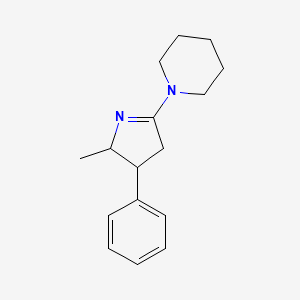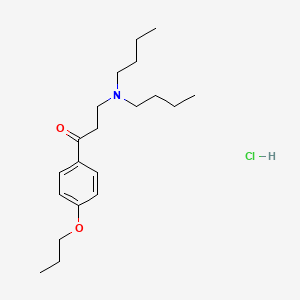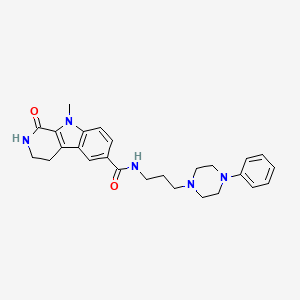
1H-Pyrido(3,4-b)indole-6-carboxamide, 2,3,4,9-tetrahydro-9-methyl-1-oxo-N-(3-(4-phenyl-1-piperazinyl)propyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrido(3,4-b)indole-6-carboxamide, 2,3,4,9-tetrahydro-9-methyl-1-oxo-N-(3-(4-phenyl-1-piperazinyl)propyl)- is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 1H-Pyrido(3,4-b)indole-6-carboxamide, 2,3,4,9-tetrahydro-9-methyl-1-oxo-N-(3-(4-phenyl-1-piperazinyl)propyl)-, typically involves multi-step reactions. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes under acidic conditions to form the indole core .
Industrial Production Methods
Industrial production of such complex compounds often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .
Analyse Des Réactions Chimiques
Types of Reactions
1H-Pyrido(3,4-b)indole-6-carboxamide, 2,3,4,9-tetrahydro-9-methyl-1-oxo-N-(3-(4-phenyl-1-piperazinyl)propyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, such as reducing the carboxamide to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Applications De Recherche Scientifique
1H-Pyrido(3,4-b)indole-6-carboxamide, 2,3,4,9-tetrahydro-9-methyl-1-oxo-N-(3-(4-phenyl-1-piperazinyl)propyl)- has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1H-Pyrido(3,4-b)indole-6-carboxamide, 2,3,4,9-tetrahydro-9-methyl-1-oxo-N-(3-(4-phenyl-1-piperazinyl)propyl)- involves its interaction with specific molecular targets and pathways. For instance, as an estrogen receptor modulator, it binds to estrogen receptors, influencing gene expression and cellular responses . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4,9-Tetrahydro-1-methyl-1H-pyrido(3,4-b)indole-3-carboxylic acid: Another indole derivative with comparable structural features.
Uniqueness
What sets 1H-Pyrido(3,4-b)indole-6-carboxamide, 2,3,4,9-tetrahydro-9-methyl-1-oxo-N-(3-(4-phenyl-1-piperazinyl)propyl)- apart is its specific functional groups and the presence of the piperazine moiety, which contribute to its unique biological activities and potential therapeutic applications .
Propriétés
Numéro CAS |
184691-72-3 |
|---|---|
Formule moléculaire |
C26H31N5O2 |
Poids moléculaire |
445.6 g/mol |
Nom IUPAC |
9-methyl-1-oxo-N-[3-(4-phenylpiperazin-1-yl)propyl]-3,4-dihydro-2H-pyrido[3,4-b]indole-6-carboxamide |
InChI |
InChI=1S/C26H31N5O2/c1-29-23-9-8-19(18-22(23)21-10-12-28-26(33)24(21)29)25(32)27-11-5-13-30-14-16-31(17-15-30)20-6-3-2-4-7-20/h2-4,6-9,18H,5,10-17H2,1H3,(H,27,32)(H,28,33) |
Clé InChI |
JAUZWFDXXZHZCN-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=C(C=C2)C(=O)NCCCN3CCN(CC3)C4=CC=CC=C4)C5=C1C(=O)NCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



